Rivanicline

Description

This compound has been reported in Duboisia hopwoodii with data available.

This compound is a small molecule drug with a maximum clinical trial phase of II.

See also: this compound Galactarate (active moiety of).

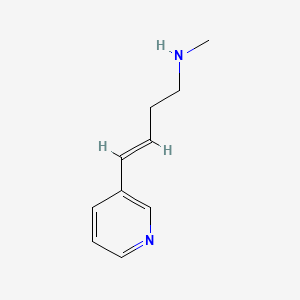

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(E)-N-methyl-4-pyridin-3-ylbut-3-en-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2/c1-11-7-3-2-5-10-6-4-8-12-9-10/h2,4-6,8-9,11H,3,7H2,1H3/b5-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUOSGGQXEBBCJB-GORDUTHDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCC=CC1=CN=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNCC/C=C/C1=CN=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101017740 | |

| Record name | Rivanicline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101017740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15585-43-0, 538-79-4 | |

| Record name | Rivanicline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15585-43-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Metanicotine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000538794 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rivanicline [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015585430 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rivanicline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05855 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Metanicotine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66331 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Rivanicline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101017740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RIVANICLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6H35LF645A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Rivanicline: A Technical Guide to its Discovery, Synthesis, and Pharmacological Profile

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Introduction

Rivanicline, also known by its developmental codes TC-2403 and RJR-2403, and as (E)-metanicotine, is a synthetic compound that acts as a selective partial agonist at neuronal nicotinic acetylcholine receptors (nAChRs), with a particular affinity for the α4β2 subtype.[1] Initially investigated for its potential therapeutic benefits in neurodegenerative conditions such as Alzheimer's disease due to its nootropic effects, its development path later pivoted to explore its anti-inflammatory properties in conditions like ulcerative colitis.[1] This guide provides a comprehensive technical overview of the discovery, synthesis, and pharmacological characteristics of this compound, offering valuable insights for professionals in the field of drug discovery and development.

The Discovery of this compound: A Quest for CNS-Selective Nicotinic Agonists

The development of this compound emerged from a broader scientific effort to create compounds that could selectively target nAChRs in the central nervous system (CNS) while minimizing the peripheral side effects associated with nicotine. The rationale was rooted in the understanding that stimulating CNS nicotinic receptors could have therapeutic benefits for a range of neurological and psychiatric disorders.

Researchers at R.J. Reynolds Tobacco Company were instrumental in the initial development of this compound (then designated RJR-2403). Their work focused on synthesizing and characterizing a series of nicotinic analogues with the aim of identifying candidates with improved CNS selectivity and a favorable therapeutic window. This research led to the identification of this compound as a promising compound with potent CNS effects and significantly reduced cardiovascular and other peripheral activities compared to nicotine.[2]

The discovery process likely involved extensive structure-activity relationship (SAR) studies, where modifications to the nicotine scaffold were systematically made and the resulting compounds were evaluated in a battery of in vitro and in vivo assays. These assays would have assessed binding affinity and functional activity at various nAChR subtypes, as well as pharmacokinetic properties and behavioral effects in animal models of cognition and other CNS functions.

The Chemical Synthesis of this compound

The synthesis of this compound, or (E)-N-Methyl-4-(3-pyridinyl)-3-butene-1-amine, has been described in the scientific literature. A convenient and efficient pathway for the synthesis of this compound and its analogues has been developed, providing a clear route for its laboratory-scale production. The following is a detailed, step-by-step methodology based on published synthetic routes.[1][3][4]

Experimental Protocol: Synthesis of this compound

This protocol outlines a common synthetic pathway to produce this compound.

Step 1: Zn-mediated Allylation

-

Reaction: Allyl bromide and acetaldehyde undergo a Zn-mediated allylation reaction.

-

Procedure: In a suitable reaction vessel, zinc dust is activated. A solution of allyl bromide and acetaldehyde in an appropriate solvent (e.g., THF) is then added to the activated zinc. The reaction is stirred at room temperature until completion.

-

Product: This reaction yields a racemic mixture of 1-penten-4-ol.

Step 2: Heck Reaction

-

Reaction: The product from Step 1, 1-penten-4-ol, is coupled with 3-bromopyridine via a Heck reaction.

-

Procedure: 1-penten-4-ol and 3-bromopyridine are dissolved in a suitable solvent, and a palladium catalyst (e.g., Pd(OAc)2) and a phosphine ligand (e.g., P(o-tolyl)3) are added. A base (e.g., triethylamine) is also added, and the mixture is heated under an inert atmosphere until the reaction is complete.

-

Product: This step yields 5-pyridin-3-yl-pent-4-en-2-ol.

Step 3: Tosylation

-

Reaction: The hydroxyl group of 5-pyridin-3-yl-pent-4-en-2-ol is converted to a better leaving group by tosylation.

-

Procedure: 5-pyridin-3-yl-pent-4-en-2-ol is dissolved in a solvent such as pyridine or dichloromethane, and p-toluenesulfonyl chloride (TsCl) is added. The reaction is stirred, often at a reduced temperature, until the tosylation is complete.

-

Product: This reaction forms the corresponding tosylate ester.

Step 4: Substitution with Methylamine

-

Reaction: The tosylate group is displaced by methylamine in a nucleophilic substitution reaction.

-

Procedure: The tosylate from Step 3 is reacted with an excess of methylamine in a sealed tube or a pressure vessel. The reaction is heated to drive it to completion.

-

Product: This final step yields this compound, methyl-(1-methyl-4-pyridin-3-yl-but-3-enyl)-amine.[1]

Purification: The final product is typically purified using standard techniques such as column chromatography to obtain this compound with high purity.

Caption: A simplified schematic of the this compound synthesis pathway.

Pharmacological Profile of this compound

This compound's pharmacological activity is centered on its interaction with neuronal nAChRs. Its profile is characterized by a high affinity and selectivity for the α4β2 subtype, where it acts as a partial agonist.

Receptor Binding and Functional Activity

| Receptor Subtype | Binding Affinity (Ki) | Functional Activity (EC50) |

| α4β2 nAChR | ~26 nM | ~16 µM |

Data compiled from publicly available sources.

This selective partial agonism is key to this compound's therapeutic potential. As a partial agonist, it can modulate receptor activity, providing a level of stimulation that may be therapeutic without causing the overstimulation and desensitization that can occur with full agonists like nicotine.

Preclinical Pharmacology

In vivo studies in animal models have demonstrated the CNS-selective effects of this compound.[2]

-

Cognitive Enhancement: this compound has been shown to improve performance in animal models of learning and memory. For instance, it has been found to reverse scopolamine-induced amnesia in passive avoidance tasks and enhance performance in the radial arm maze in rats with brain lesions.[2]

-

Neurotransmitter Release: Microdialysis studies in rats have shown that systemic administration of this compound increases the extracellular levels of several key neurotransmitters in the cortex, including acetylcholine, norepinephrine, dopamine, and serotonin.[5]

-

Reduced Peripheral Side Effects: Compared to nicotine, this compound exhibits a significantly better side effect profile. It is substantially less potent in inducing hypothermia, decreased motor activity, and cardiovascular changes such as increased heart rate and blood pressure.[2]

References

- 1. A concise synthetic pathway for trans-metanicotine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. RJR-2403: a nicotinic agonist with CNS selectivity II. In vivo characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of (+/-)-methyl-(1-aryl-4-pyridin-3-yl-but-3-enyl)-amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ovid.com [ovid.com]

- 5. A microdialysis study of the effects of the nicotinic agonist RJR-2403 on cortical release of acetylcholine and biogenic amines - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to (E)-Metanicotine Structural Analogs and Derivatives: From Nicotinic Receptor Modulation to Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

(E)-metanicotine, also known as Rivanicline or TC-2403, is a potent and selective partial agonist of the α4β2 nicotinic acetylcholine receptor (nAChR), a key target in the central nervous system implicated in cognitive function and inflammatory pathways. This technical guide provides a comprehensive overview of (E)-metanicotine and its structural analogs and derivatives, offering a deep dive into their design, synthesis, pharmacological evaluation, and structure-activity relationships (SAR). By synthesizing current research and providing detailed experimental insights, this document aims to serve as a valuable resource for scientists and researchers in the field of medicinal chemistry and drug development, facilitating the advancement of novel therapeutic agents targeting nAChRs.

Introduction: The Significance of (E)-Metanicotine and the α4β2 nAChR

(E)-metanicotine has emerged as a significant lead compound in the pursuit of therapeutics for a range of neurological and inflammatory disorders. Its primary mechanism of action involves the modulation of the α4β2 subtype of nAChRs, which are ligand-gated ion channels widely expressed in the brain. The activation of these receptors by acetylcholine plays a crucial role in various cognitive processes, including learning, memory, and attention.

Dysfunction of the cholinergic system and alterations in α4β2 nAChR expression and function have been linked to the pathophysiology of several conditions, most notably Alzheimer's disease.[1][2] Beyond its role in cognition, the α4β2 nAChR is also involved in the modulation of inflammatory responses, making it a compelling target for conditions like ulcerative colitis.[3][4]

(E)-metanicotine distinguishes itself from nicotine by exhibiting a more favorable therapeutic profile. It demonstrates nootropic (cognition-enhancing) and anti-inflammatory effects at doses that do not induce the undesirable side effects commonly associated with nicotine, such as significant impacts on motor activity and body temperature.[5] This improved therapeutic window is a primary driver for the exploration of its structural analogs and derivatives.

The rationale for developing structural analogs of (E)-metanicotine is multifaceted:

-

To enhance potency and selectivity: Modifications to the core structure can lead to compounds with higher affinity and greater selectivity for the α4β2 nAChR over other nAChR subtypes, potentially reducing off-target effects.

-

To modulate functional activity: Fine-tuning the structure can shift the pharmacological profile from a partial agonist to a full agonist or even an antagonist, depending on the therapeutic goal.

-

To optimize pharmacokinetic properties: Alterations can improve absorption, distribution, metabolism, and excretion (ADME) profiles, leading to better bioavailability, longer half-life, and improved brain penetration.[6]

-

To explore novel therapeutic applications: By understanding the SAR, new analogs can be designed to target specific aspects of nAChR function relevant to different disease states.

This guide will systematically explore the synthetic strategies employed to create these analogs, the pharmacological methods used to characterize them, and the key SAR insights that have been gleaned from these efforts.

Synthetic Strategies for (E)-Metanicotine and Its Analogs

The synthesis of (E)-metanicotine and its derivatives often involves multi-step sequences that allow for the introduction of diverse structural modifications. The core structure consists of a pyridine ring linked to a methylated aminobutene chain. Key synthetic approaches are outlined below.

Core Synthesis of (E)-Metanicotine

A common and efficient pathway to the (E)-metanicotine scaffold involves a Heck reaction to couple the pyridine ring with the butenyl side chain.

Experimental Protocol: Synthesis of (E)-Metanicotine [7]

-

Step 1: Allylation. A Zn-mediated allylation of allyl bromide and acetaldehyde is performed to generate 1-penten-4-ol.

-

Step 2: Heck Reaction. The resulting alcohol is then coupled with 3-bromopyridine using a palladium catalyst (e.g., Pd(OAc)2) to yield 5-(pyridin-3-yl)pent-4-en-3-ol. This reaction selectively forms the (E)-isomer. The choice of a palladium catalyst is crucial for the efficiency and stereoselectivity of this C-C bond formation.

-

Step 3: Tosylation. The hydroxyl group of the coupled product is activated by conversion to a tosylate ester using tosyl chloride in the presence of a base like pyridine. This creates a good leaving group for the subsequent nucleophilic substitution.

-

Step 4: Amination. The tosylated intermediate is then reacted with methylamine in a sealed tube to afford (E)-metanicotine. The use of a sealed tube is necessary to maintain the pressure required for the reaction with the volatile methylamine.

Synthesis of Structural Analogs

A straightforward approach to generating analogs is to modify the terminal amino group. This can be achieved by using different primary or secondary amines in the final amination step of the core synthesis.

Experimental Protocol: Synthesis of α-Substituted Analogs [8]

-

Step 1: Imine Formation. An appropriate aryl aldimine is formed by the condensation of an aryl aldehyde with methylamine.

-

Step 2: Allylation. The imine is then reacted with allylmagnesium bromide in THF to yield a secondary amine with an α-aryl substituent.

-

Step 3: Protection. The secondary amine is protected with a Boc group (di-tert-butyl dicarbonate) to prevent side reactions in the subsequent Heck coupling.

-

Step 4: Heck Reaction. The N-Boc protected amine is coupled with 3-bromopyridine using a palladium catalyst.

-

Step 5: Deprotection. The Boc group is removed using acidic conditions (e.g., 1N HCl) to yield the final α-aryl substituted (E)-metanicotine analog.

To probe the optimal conformation for receptor binding, conformationally restricted analogs have been synthesized. These analogs often involve the cyclization of the butene chain.

Experimental Protocol: Synthesis of a Bridged Nicotine Analog [9]

-

Step 1: Synthesis of a Spiro-annulated Intermediate. A multi-step synthesis is employed to create a tricyclic, spiro-annulated precursor.

-

Step 2: Optical Resolution. The racemic mixture of the spiro-annulated compound is resolved using chiral acids like (+)- and (-)-O,O'-di-p-toluoyltartaric acids to obtain the individual enantiomers. The ability to separate enantiomers is critical as nAChRs often exhibit stereoselectivity.

-

Step 3: Structural Elucidation. The absolute configuration of the enantiomers is determined by X-ray crystallography.

Replacing the butene linker with a more rigid ether linkage can provide insights into the spatial requirements of the pharmacophore.

Experimental Protocol: Synthesis of Pyridyl Ether Analogs [10]

-

Step 1: Nucleophilic Aromatic Substitution. A substituted 3-hydroxypyridine is reacted with a suitable protected amino alcohol (e.g., (R)-3-pyrrolidinol with a Boc protecting group) under conditions that facilitate nucleophilic aromatic substitution, such as the Mitsunobu reaction. The choice of a chiral starting material like (R)-3-pyrrolidinol allows for the synthesis of enantiomerically pure final products.

-

Step 2: Deprotection. The protecting group on the amino moiety is removed under appropriate conditions (e.g., acidic treatment for a Boc group) to yield the final pyridyl ether analog.

Pharmacological Evaluation

A comprehensive pharmacological evaluation is essential to characterize the activity of novel (E)-metanicotine analogs. This typically involves a tiered approach, starting with in vitro assays to determine receptor binding and functional activity, followed by in vivo studies to assess therapeutic efficacy and pharmacokinetic properties.

In Vitro Assays

These assays are used to determine the affinity of a compound for the target receptor. A radiolabeled ligand with known high affinity for the α4β2 nAChR (e.g., [³H]cytisine or [³H]epibatidine) is incubated with a preparation of the receptor (e.g., rat brain membranes) in the presence of varying concentrations of the test compound. The ability of the test compound to displace the radioligand is measured, and the inhibition constant (Ki) is calculated. A lower Ki value indicates a higher binding affinity.

Experimental Protocol: [³H]Cytisine Binding Assay [9]

-

Preparation of Rat Forebrain Membranes: Rat forebrains are homogenized in ice-cold buffer and centrifuged to pellet the membranes. The pellet is washed and resuspended in assay buffer.

-

Binding Assay: Aliquots of the membrane preparation are incubated with a fixed concentration of [³H]cytisine and a range of concentrations of the test compound.

-

Separation and Counting: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand. The radioactivity retained on the filters is quantified by liquid scintillation counting.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Functional assays measure the ability of a compound to activate or inhibit the receptor. This is often assessed by measuring changes in ion flux or membrane potential in cells expressing the α4β2 nAChR.

Experimental Protocol: ⁸⁶Rb⁺ Efflux Assay

-

Cell Culture: A cell line stably expressing the human α4β2 nAChR (e.g., SH-EP1 cells) is cultured to confluence.

-

Loading with ⁸⁶Rb⁺: The cells are incubated with ⁸⁶Rb⁺ (a tracer for K⁺) for a sufficient time to allow for its uptake.

-

Stimulation: The cells are then exposed to the test compound at various concentrations. Agonists will stimulate the opening of the nAChR channels, leading to the efflux of ⁸⁶Rb⁺.

-

Measurement of Efflux: The amount of ⁸⁶Rb⁺ released into the supernatant is measured using a scintillation counter.

-

Data Analysis: The data are plotted as a function of compound concentration to determine the EC50 (the concentration that produces 50% of the maximal response) and the Emax (the maximal effect relative to a full agonist like acetylcholine).

In Vivo Models

To assess the nootropic effects of (E)-metanicotine analogs, various animal models of cognitive impairment are used.

Experimental Protocol: Radial Arm Maze in Rats [11]

-

Apparatus: An eight-arm radial maze is used. Food rewards are placed at the end of some or all of the arms.

-

Training: Rats are trained to enter each arm to retrieve a food reward, with the goal of not re-entering arms they have already visited.

-

Drug Administration: The test compound is administered orally or via injection at various doses and at different times before the test.

-

Testing: The rat is placed in the center of the maze and allowed to explore. The number of correct entries (first entry into a baited arm) and errors (re-entry into an arm) are recorded.

-

Data Analysis: An improvement in performance is indicated by an increase in the number of correct entries and a decrease in the number of errors compared to a vehicle-treated control group.

The anti-inflammatory properties of the analogs are evaluated in models of intestinal inflammation. The dextran sulfate sodium (DSS)-induced colitis model is widely used as it mimics many of the clinical and histological features of human ulcerative colitis.

Experimental Protocol: DSS-Induced Colitis in Mice [3][4]

-

Induction of Colitis: Mice are given a solution of DSS in their drinking water for a defined period (e.g., 5-7 days) to induce acute colitis.

-

Drug Administration: The test compound is administered daily, typically starting before or at the same time as the DSS administration.

-

Clinical Assessment: The severity of colitis is monitored daily by scoring body weight loss, stool consistency, and the presence of blood in the stool.

-

Histological Analysis: At the end of the study, the colons are removed, and their length is measured (colon shortening is a sign of inflammation). Histological sections are prepared and scored for the degree of inflammation, tissue damage, and immune cell infiltration.

-

Biochemical Markers: The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the colon tissue can be measured by ELISA or qPCR.

Structure-Activity Relationship (SAR) and Pharmacokinetics

The systematic modification of the (E)-metanicotine structure has provided valuable insights into the key features required for potent and selective interaction with the α4β2 nAChR.

Key SAR Findings

| Structural Modification | Effect on Activity | Rationale/Insight | Reference(s) |

| Stereochemistry of the butene chain | The (E)-isomer is significantly more active than the (Z)-isomer. | The geometry of the (E)-isomer likely provides the optimal spatial arrangement of the pyridine ring and the basic nitrogen for interaction with the receptor binding site. | [5] |

| Methylation of the amino group | N-methylation is crucial for high affinity. | The methyl group likely contributes to favorable hydrophobic interactions within the binding pocket. | [12] |

| α-substitution on the butene chain | Introduction of small alkyl or aryl groups can be tolerated and may modulate potency. | This position can be modified to fine-tune the lipophilicity and steric bulk of the molecule, potentially improving pharmacokinetic properties. | [7][8] |

| Conformational restriction | Bridging the butene chain can lead to highly potent and enantioselective ligands. | A rigidified conformation can pre-organize the pharmacophoric elements for optimal binding, reducing the entropic penalty of binding. | [9] |

| Replacement of the butene linker | Ether linkages can maintain or enhance potency. | This demonstrates that a certain distance and orientation between the pyridine and the amino group are more critical than the specific chemical nature of the linker. | [10] |

| Modification of the pyridine ring | Bioisosteric replacement of the pyridine ring can lead to improved physicochemical properties. | Replacing the pyridine with a saturated bioisostere like 3-azabicyclo[3.1.1]heptane can enhance solubility and metabolic stability. | [13][14][15][16] |

Pharmacokinetic Profile

The pharmacokinetic properties of (E)-metanicotine (this compound) and its analogs are critical for their therapeutic potential. (E)-metanicotine itself has been shown to have good brain permeability.[12] However, it can be subject to rapid metabolism.[6]

The development of analogs often aims to improve upon these properties. For example, the bioisosteric replacement of the pyridine ring has been shown in other chemical series to dramatically improve metabolic stability and increase the half-life of compounds.[13]

Key Pharmacokinetic Parameters to Evaluate:

-

Bioavailability (F%) : The fraction of an administered dose that reaches the systemic circulation.

-

Half-life (t1/2) : The time it takes for the plasma concentration of the drug to be reduced by half.

-

Clearance (CL) : The volume of plasma cleared of the drug per unit time.

-

Volume of distribution (Vd) : The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.

-

Brain-to-plasma ratio : A measure of the ability of a compound to cross the blood-brain barrier.

Future Directions and Conclusion

The exploration of (E)-metanicotine structural analogs and derivatives continues to be a promising avenue for the development of novel therapeutics. Future research in this area will likely focus on:

-

Developing subtype-selective ligands: While (E)-metanicotine is selective for α4β2, the development of analogs with even greater selectivity, or with selectivity for other nAChR subtypes, could lead to more targeted therapies with fewer side effects.

-

Multi-target-directed ligands (MTDLs): For complex diseases like Alzheimer's, designing molecules that can modulate multiple targets simultaneously (e.g., nAChRs and beta-amyloid aggregation) is a promising strategy.[1][2]

-

Allosteric modulators: Instead of directly activating the receptor, positive allosteric modulators (PAMs) can enhance the effect of the endogenous neurotransmitter, acetylcholine. This can be a more subtle and potentially safer way to modulate receptor activity.

-

Improving pharmacokinetic profiles: A continued focus on optimizing ADME properties will be crucial for translating potent in vitro activity into in vivo efficacy.

References

- 1. Memantine Derivatives as Multitarget Agents in Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Multifunctional tacrine derivatives in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Tobacco Alkaloid Assessment in a DSS-Induced Colitis Mouse Model with a Fully Humanized Immune System - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Tobacco Alkaloid Assessment in a DSS-Induced Colitis Mouse Model with a Fully Humanized Immune System - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antinociceptive and pharmacological effects of metanicotine, a selective nicotinic agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. A concise synthetic pathway for trans-metanicotine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis of (+/-)-methyl-(1-aryl-4-pyridin-3-yl-but-3-enyl)-amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Conformationally constrained nicotines: polycyclic, bridged, and spiro-annulated analogues as novel ligands for the nicotinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and structure-activity relationship of novel pyridyl ethers for the nicotinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. | BioWorld [bioworld.com]

- 12. Synthesis and in vivo evaluation of (E)-N-[(11)C]Methyl-4- (3-pyridinyl)-3-butene-1-amine ([(11)C]metanicotine) as a nicotinic receptor radioligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. chemrxiv.org [chemrxiv.org]

- 14. Bioisosteric Replacements [cambridgemedchemconsulting.com]

- 15. 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 16. Novel Pyridine Bioisostere of Cabozantinib as a Potent c-Met Kinase Inhibitor: Synthesis and Anti-Tumor Activity against Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Characterization of Rivanicline's Receptor Binding Profile: A Technical Guide

Introduction: Rivanicline and the Quest for Nicotinic Acetylcholine Receptor Subtype Selectivity

This compound ((E)-N-Methyl-4-(3-pyridinyl)-3-butene-1-amine), also known as RJR-2403, is a neuronal nicotinic acetylcholine receptor (nAChR) partial agonist that has garnered significant interest in the field of neuropharmacology.[1] Its development has been driven by the therapeutic potential of modulating nAChR activity for a range of central nervous system disorders. The diverse family of nAChRs, which are ligand-gated ion channels, play critical roles in various physiological processes, including cognitive function, reward, and inflammation.[2][3]

The therapeutic efficacy of nAChR ligands is intrinsically linked to their subtype selectivity. The brain expresses a multitude of nAChR subtypes, assembled from different combinations of α (α2–α10) and β (β2–β4) subunits.[2][3] The most abundant of these in the mammalian brain are the heteromeric α4β2 and homomeric α7 subtypes.[3] this compound has been identified as a subtype-selective ligand, with a primary affinity for the α4β2 nAChR.[1] This selectivity is a key attribute, as it may offer a more targeted therapeutic effect with a reduced side-effect profile compared to non-selective nicotinic agonists.

This in-depth technical guide provides a comprehensive overview of the in vitro methodologies employed to characterize the receptor binding and functional profile of this compound. We will delve into the causality behind experimental choices, present detailed protocols for key assays, and summarize the quantitative data that defines this compound's interaction with its primary nAChR targets.

Understanding the Primary Target: The α4β2 Nicotinic Acetylcholine Receptor

The α4β2 nAChR is a pentameric structure composed of α4 and β2 subunits. A fascinating aspect of this receptor is its ability to assemble into two primary stoichiometries with distinct pharmacological properties. The high-sensitivity (HS) isoform typically has a subunit arrangement of (α4)₂ (β2)₃, while the low-sensitivity (LS) isoform is composed of (α4)₃(β2)₂. These stoichiometric differences influence the receptor's affinity for agonists and its single-channel conductance properties.

Quantitative Assessment of this compound's Binding Affinity

To ascertain the binding characteristics of this compound, radioligand binding assays are the gold standard. These assays directly measure the interaction of a compound with its receptor target.

Radioligand Binding Assays

The principle of a competitive radioligand binding assay is to measure the ability of an unlabeled compound (the "competitor," in this case, this compound) to displace a radioactively labeled ligand ("radioligand") that has a known high affinity for the target receptor. The concentration of the competitor that displaces 50% of the specific binding of the radioligand is the IC50 value. This can then be converted to an inhibition constant (Ki) using the Cheng-Prusoff equation, which represents the binding affinity of the competitor for the receptor.

1. Receptor Source Preparation:

- Culture human embryonic kidney (HEK293) cells stably transfected with the cDNAs for the human α4 and β2 nAChR subunits.

- Harvest cells and prepare a crude membrane fraction by homogenization in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) followed by centrifugation to pellet the membranes.

- Resuspend the membrane pellet in fresh buffer and determine the protein concentration using a standard method (e.g., Bradford or BCA assay).

2. Assay Setup:

- In a 96-well plate, add the following to each well in a final volume of 250 µL:

- Receptor membranes (typically 50-100 µg of protein).

- A fixed concentration of a suitable radioligand for α4β2 nAChRs, such as [³H]Epibatidine or [³H]Cytisine (e.g., 50 pM).

- Increasing concentrations of this compound (e.g., from 10⁻¹¹ to 10⁻⁵ M).

- For determination of non-specific binding, a high concentration of a known nicotinic agonist, such as nicotine (100 µM), is used in a separate set of wells.

3. Incubation:

- Incubate the plate at room temperature for 2-4 hours to allow the binding to reach equilibrium.

4. Separation of Bound and Free Ligand:

- Rapidly filter the contents of each well through a glass fiber filter (e.g., Whatman GF/B) that has been pre-soaked in a solution like 0.5% polyethylenimine to reduce non-specific binding.

- Wash the filters several times with ice-cold assay buffer to remove any unbound radioligand.

5. Quantification of Radioactivity:

- Place the filters in scintillation vials, add a suitable scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

6. Data Analysis:

- Calculate the specific binding by subtracting the non-specific binding from the total binding at each concentration of this compound.

- Plot the percentage of specific binding against the logarithm of the this compound concentration.

- Use non-linear regression analysis to fit the data to a one-site competition model and determine the IC50 value.

- Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

This compound's Binding Affinity Profile

This compound demonstrates a high affinity for the α4β2 nAChR subtype.[4][5][6][7] It is highly selective for the α4β2 subtype, with a reported Ki of 26 nM.[4][5][6][7] Its inhibitory activity at the α7 receptor is over 1000 times lower.[8]

| Receptor Subtype | Ligand | Ki (nM) | Source |

| α4β2 | This compound | 26 | [4][5][6][7] |

| α7 | This compound | >26,000 (estimated) | [8] |

Functional Characterization of this compound's Activity

Beyond binding affinity, it is crucial to determine the functional consequence of this compound's interaction with the receptor. Is it an agonist that activates the receptor, an antagonist that blocks it, or a partial agonist with intermediate efficacy? Electrophysiological techniques are paramount for this characterization.

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

The TEVC technique is a powerful method for studying the function of ion channels expressed in large cells, such as Xenopus laevis oocytes. Oocytes can be injected with the cRNA encoding the nAChR subunits of interest, leading to the expression of functional receptors on their cell surface. Two microelectrodes are then inserted into the oocyte: one to measure the membrane potential and the other to inject current to "clamp" the membrane potential at a desired holding value. The current required to maintain this holding potential is a direct measure of the ion flow through the channels. By applying different concentrations of a ligand like this compound, a dose-response curve can be generated to determine its potency (EC50) and efficacy (Emax).

1. Oocyte Preparation and cRNA Injection:

- Harvest oocytes from a female Xenopus laevis.

- Treat the oocytes with collagenase to remove the follicular layer.

- Inject each oocyte with a solution containing the cRNAs for the desired nAChR subunits (e.g., α4 and β2). The ratio of injected cRNAs can be varied to favor the expression of either the high-sensitivity or low-sensitivity stoichiometry.

- Incubate the injected oocytes for 2-5 days at 16-18°C in a suitable medium (e.g., Barth's solution) to allow for receptor expression.

2. Electrophysiological Recording:

- Place a single oocyte in a recording chamber continuously perfused with a recording solution (e.g., ND96).

- Impale the oocyte with two microelectrodes filled with a conducting solution (e.g., 3 M KCl).

- Using a voltage-clamp amplifier, clamp the oocyte's membrane potential at a holding potential of, for example, -70 mV.

- Apply acetylcholine (ACh) at a saturating concentration to determine the maximum current response (Imax).

- After a washout period, apply increasing concentrations of this compound to the oocyte and record the elicited current at each concentration.

3. Data Analysis:

- Measure the peak current response at each this compound concentration.

- Normalize the responses to the maximum response elicited by ACh.

- Plot the normalized current response against the logarithm of the this compound concentration.

- Fit the data to a sigmoidal dose-response equation to determine the EC50 (the concentration that produces 50% of the maximal response) and the Emax (the maximal response as a percentage of the ACh response). An Emax significantly less than 100% indicates partial agonism.

This compound's Functional Profile: A Partial Agonist with Subtype Selectivity

Functional studies have confirmed that this compound acts as a partial agonist at α4β2 nAChRs. Its efficacy and potency vary across different nAChR subtypes, underscoring its selectivity.

| Receptor Subtype | EC50 (µM) | Efficacy (Relative to Acetylcholine) | Source |

| α4β2 | 16 | Partial Agonist | [4] |

| α4β4 | 50 | Partial Agonist | [4] |

| α3β2 | 150 | Partial Agonist | [4] |

| α7 | 240 | Partial Agonist | [4] |

| α3β2α5 | 360 | Partial Agonist | [4] |

Conclusion: A Comprehensive In Vitro Portrait of this compound

The in vitro characterization of this compound through a combination of radioligand binding and functional assays provides a detailed understanding of its pharmacological profile. The data unequivocally demonstrate that this compound is a potent partial agonist with a notable selectivity for the α4β2 nicotinic acetylcholine receptor subtype. This selectivity is a critical feature, suggesting that this compound can modulate the activity of a specific subset of nAChRs in the brain, which may translate to a more targeted therapeutic effect with an improved safety profile. The methodologies outlined in this guide represent a robust and validated approach for the characterization of novel nAChR ligands, providing the essential data required for their progression in the drug development pipeline.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Chemistry, Pharmacology, and Behavioral Studies Identify Chiral Cyclopropanes as Selective α4β2- Nicotinic Acetylcholine Receptor Partial Agonists Exhibiting an Antidepressant Profile. Part II - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting the α4β2- and α7-Subtypes of Nicotinic Acetylcholine Receptors for Smoking Cessation Medication Development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. dcchemicals.com [dcchemicals.com]

- 6. dcchemicals.com [dcchemicals.com]

- 7. dcchemicals.com [dcchemicals.com]

- 8. dcchemicals.com [dcchemicals.com]

Rivanicline and its Modulatory Effects on Cholinergic Neurotransmission: A Technical Guide

Introduction: The Cholinergic System and the Promise of α4β2 Nicotinic Acetylcholine Receptor Modulation

The cholinergic system, a cornerstone of neuromodulation in both the central and peripheral nervous systems, plays a pivotal role in a vast array of physiological processes, including cognitive functions such as learning and memory, attention, and sensory processing. At the heart of this system are the nicotinic acetylcholine receptors (nAChRs), ligand-gated ion channels that respond to the endogenous neurotransmitter acetylcholine (ACh). Among the diverse subtypes of nAChRs, the α4β2 subtype is the most abundant in the brain and has emerged as a critical therapeutic target for a range of neurological and psychiatric disorders. Its involvement in modulating the release of key neurotransmitters like dopamine, norepinephrine, and acetylcholine itself underscores its significance in maintaining cognitive homeostasis and its potential as a target for intervention in conditions characterized by cholinergic deficits, such as Alzheimer's disease.

Rivanicline (also known as RJR-2403 or TC-2403) is a synthetic ligand developed as a selective partial agonist for the α4β2 nAChR.[1] Its development was driven by the hypothesis that a partial agonist could provide a "dimmer switch" approach to receptor modulation, offering a therapeutic window that could enhance cholinergic tone without causing the overstimulation and subsequent desensitization often associated with full agonists. This guide provides an in-depth technical overview of this compound's mechanism of action, its multifaceted effects on cholinergic neurotransmission, and the experimental methodologies used to characterize its unique pharmacological profile.

Molecular Pharmacology of this compound: A Profile of a Selective Partial Agonist

This compound's therapeutic potential is intrinsically linked to its specific molecular interactions with the α4β2 nAChR. As a partial agonist, it binds to the receptor and elicits a response that is lower than that of the endogenous full agonist, acetylcholine. This nuanced activity is critical to its proposed mechanism of action.

Binding Affinity and Selectivity

This compound exhibits a high affinity and selectivity for the α4β2 nAChR subtype. This selectivity is a key attribute, as it minimizes off-target effects that could arise from interactions with other nAChR subtypes or other receptor systems. The quantitative parameters of this compound's binding profile are summarized in the table below.

| Parameter | Value | Receptor Subtype | Species | Reference |

| Binding Affinity (Ki) | ~26 nM | α4β2 | Rat Brain Cortex | [1] |

| Functional Potency (EC50) | ~732 nM | α4β2 | Rat Brain Cortex | [1] |

Partial Agonist Activity

The partial agonism of this compound is a defining feature. By activating the α4β2 nAChR to a submaximal level, it is hypothesized to stabilize the receptor in a state that potentiates physiological cholinergic signaling without inducing the profound desensitization that can occur with full agonists like nicotine. This moderation of receptor activity is thought to be beneficial in conditions where the cholinergic system is hypoactive, providing a gentle "lift" in signaling.

Mechanism of Action: How this compound Modulates Cholinergic Neurotransmission

This compound's interaction with the α4β2 nAChR initiates a cascade of events that ultimately alter neuronal excitability and neurotransmitter release. This modulation occurs through both canonical ionotropic and more recently discovered metabotropic signaling pathways.

Ionotropic Signaling: The Classical Pathway

The primary and most well-understood mechanism of nAChR activation is through its function as a ligand-gated ion channel.

-

Binding and Conformational Change: this compound binds to the extracellular domain of the α4β2 nAChR at the interface between the α4 and β2 subunits.

-

Channel Gating: This binding event induces a conformational change in the receptor protein, leading to the opening of the central ion channel.

-

Cation Influx: The open channel is permeable to cations, primarily sodium (Na+) and calcium (Ca2+). The influx of these positively charged ions leads to depolarization of the neuronal membrane.

-

Increased Neuronal Excitability: The resulting depolarization increases the excitability of the neuron, making it more likely to fire an action potential.

This increase in neuronal excitability in key brain regions is thought to be the basis for the nootropic (cognitive-enhancing) effects observed with this compound.

Metabotropic Signaling: A Novel Dimension

Recent research has unveiled a metabotropic signaling pathway associated with the α4β2 nAChR that is independent of its ion channel function. This pathway involves a cascade of intracellular protein interactions.

-

Receptor Activation and Scaffolding: Upon this compound binding, the α4β2 nAChR acts as a scaffold to recruit intracellular signaling molecules.

-

β-arrestin1 and Src Kinase Activation: The activated receptor facilitates the recruitment and activation of β-arrestin1, which in turn activates the non-receptor tyrosine kinase, Src.

-

Syk and PLCγ1 Activation: Activated Src then phosphorylates and activates another tyrosine kinase, Syk. Activated Syk interacts with and activates Phospholipase C γ1 (PLCγ1).

-

PKCβII Translocation: PLCγ1 activation leads to the production of diacylglycerol (DAG), which triggers the translocation of Protein Kinase C βII (PKCβII) to the cell membrane, a hallmark of its activation.

This ion-flux-independent signaling cascade adds another layer of complexity to the effects of this compound and may contribute to its longer-term modulatory effects on neuronal function.

Modulation of Neurotransmitter Release

A key consequence of α4β2 nAChR activation by this compound is the modulation of neurotransmitter release. These receptors are often located on presynaptic terminals, where their activation can enhance the release of various neurotransmitters.

-

Dopamine: In brain regions associated with reward and cognition, such as the ventral tegmental area and nucleus accumbens, α4β2 nAChRs are present on dopaminergic neuron terminals. This compound's partial agonism at these receptors can lead to a modest and sustained increase in dopamine release. This effect is thought to contribute to its potential therapeutic effects in conditions associated with dopamine dysregulation.

-

Norepinephrine: this compound has also been shown to stimulate the release of norepinephrine, which may underlie its observed stimulant and analgesic properties.[1]

-

Acetylcholine: By acting on presynaptic α4β2 nAChRs on cholinergic neurons, this compound can enhance the release of acetylcholine, creating a positive feedback loop that further amplifies cholinergic signaling.

Anti-inflammatory Effects: The Cholinergic Anti-inflammatory Pathway

Beyond its effects in the central nervous system, this compound has been investigated for its anti-inflammatory properties. This action is thought to be mediated, at least in part, through the "cholinergic anti-inflammatory pathway." this compound was found to inhibit the production of the pro-inflammatory cytokine Interleukin-8 (IL-8).[1] While this compound is primarily an α4β2 agonist, the cholinergic anti-inflammatory pathway is classically associated with the α7 nAChR. It is possible that this compound has some activity at α7 nAChRs, or that there is crosstalk between these receptor subtypes in immune cells. This anti-inflammatory effect led to its investigation as a potential treatment for ulcerative colitis.[1]

Experimental Protocols for the Characterization of this compound

The elucidation of this compound's pharmacological profile has relied on a suite of in vitro and in vivo experimental techniques. The following are representative protocols that are central to the characterization of a selective nAChR partial agonist like this compound.

In Vitro Characterization

Objective: To determine the binding affinity (Ki) of this compound for the α4β2 nAChR.

Methodology:

-

Membrane Preparation: Prepare cell membranes from a cell line stably expressing human α4β2 nAChRs or from dissected brain regions known to be rich in these receptors (e.g., thalamus, cortex).

-

Radioligand Incubation: Incubate the membranes with a known concentration of a high-affinity radiolabeled α4β2 nAChR ligand (e.g., [³H]-epibatidine or [³H]-cytisine).

-

Competition Binding: In parallel, incubate the membranes with the radioligand and a range of concentrations of unlabeled this compound.

-

Separation of Bound and Free Ligand: After incubation to equilibrium, separate the membrane-bound radioligand from the free radioligand by rapid filtration through glass fiber filters.

-

Quantification: Quantify the amount of radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the logarithm of the this compound concentration. The IC50 (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Objective: To determine the functional potency (EC50) and efficacy (Imax) of this compound at the α4β2 nAChR.

Methodology:

-

Oocyte Preparation: Harvest oocytes from a female Xenopus laevis frog and microinject them with cRNAs encoding the human α4 and β2 nAChR subunits.

-

Receptor Expression: Incubate the oocytes for 2-7 days to allow for the expression and assembly of functional α4β2 nAChRs on the oocyte membrane.

-

Electrophysiological Recording: Place an oocyte in a recording chamber and impale it with two microelectrodes filled with 3 M KCl (one for voltage clamping and one for current recording).

-

Drug Application: Perfuse the oocyte with a control buffer and then apply increasing concentrations of this compound.

-

Current Measurement: Measure the inward current elicited by this compound at a holding potential of -70 to -100 mV.

-

Data Analysis: Plot the peak current response as a function of the logarithm of the this compound concentration. Fit the data with the Hill equation to determine the EC50 and the maximal response (Imax). The efficacy of this compound is expressed as a percentage of the maximal response to a full agonist like acetylcholine.

Clinical Development and Discontinuation: A Promising Candidate's Journey

This compound was initially developed with the primary indication of treating cognitive deficits in Alzheimer's disease.[1] Its selective partial agonism at α4β2 nAChRs was thought to offer a pro-cognitive effect with a potentially better side-effect profile than full nicotinic agonists. Subsequently, its anti-inflammatory properties, specifically the inhibition of IL-8 production, led to its investigation as a potential therapy for ulcerative colitis.[1]

Despite showing promise in preclinical and early-phase clinical studies, the development of this compound for both Alzheimer's disease and ulcerative colitis was ultimately discontinued. The specific reasons for the discontinuation of the clinical trials have not been extensively detailed in publicly available records. However, the cessation of its development can be contextualized within the broader landscape of pharmaceutical research and development.

The development of drugs for Alzheimer's disease is notoriously challenging, with a very high attrition rate in clinical trials. Many promising compounds fail in later-stage trials due to a lack of efficacy, unforeseen adverse events, or an inability to demonstrate a significant benefit over the standard of care. Similarly, the therapeutic landscape for ulcerative colitis is highly competitive, with a number of biologic and small molecule therapies having established efficacy. It is plausible that the clinical trial results for this compound did not meet the predefined endpoints for efficacy or that the observed therapeutic benefit was not substantial enough to warrant further development in a competitive market. Strategic business decisions by the developing pharmaceutical companies may have also played a role.

Conclusion: Lessons Learned from this compound

This compound represents a well-characterized and highly selective tool for probing the function of the α4β2 nicotinic acetylcholine receptor. Its journey through preclinical and clinical development highlights both the therapeutic promise and the inherent challenges of targeting the cholinergic system. The detailed understanding of its mechanism of action, from ion channel gating to metabotropic signaling, has contributed significantly to our knowledge of nAChR pharmacology. While this compound did not reach the market as a therapeutic, the insights gained from its study continue to inform the development of the next generation of cholinergic modulators for a range of debilitating neurological and inflammatory disorders. The story of this compound underscores the importance of a multi-faceted approach to drug characterization, combining detailed molecular pharmacology with robust functional and in vivo studies, to fully understand the potential of novel therapeutic agents.

References

An In-Depth Technical Guide to Early-Stage Research of Rivanicline for Neurodegenerative Diseases

Abstract

This technical guide provides a comprehensive overview of the early-stage research and preclinical development of Rivanicline (also known as RJR-2403 and TC-2403), a selective partial agonist of the α4β2 nicotinic acetylcholine receptor (nAChR), for the potential treatment of neurodegenerative diseases. Originally investigated for Alzheimer's disease, this compound's unique pharmacological profile offers valuable insights into the therapeutic potential of targeting the cholinergic system in neurodegeneration. This document delves into the molecular mechanism of action, preclinical pharmacology, and key experimental methodologies used to characterize this compound. It is intended for researchers, scientists, and drug development professionals in the field of neuropharmacology and neurodegenerative disease therapeutics.

Introduction: The Cholinergic Hypothesis and the Rationale for this compound

The cholinergic hypothesis of neurodegeneration, particularly in Alzheimer's disease, posits that a decline in cholinergic neurotransmission contributes significantly to the cognitive deficits observed in patients. This has led to the development of acetylcholinesterase inhibitors as a primary therapeutic strategy. However, the direct modulation of nicotinic acetylcholine receptors (nAChRs), which are crucial for cognitive processes such as learning and memory, represents a more targeted approach.

This compound emerged from this paradigm as a promising therapeutic candidate. It is a subtype-selective partial agonist that primarily targets the α4β2 nAChR, the most abundant nicotinic receptor subtype in the brain.[1][2] Its development was driven by the hypothesis that partial agonism at this receptor could provide cognitive enhancement without the full-scale activation and subsequent desensitization that might be associated with full agonists like nicotine.

Molecular Profile and Mechanism of Action

This compound, chemically known as (E)-N-Methyl-4-(3-pyridinyl)-3-butene-1-amine, is a structural analog of nicotine.[2] Its primary mechanism of action is as a partial agonist at the α4β2 neuronal nAChR.[1][2] This partial agonism is a critical feature, as it allows this compound to stimulate the receptor to a degree sufficient to elicit a therapeutic effect (e.g., cognitive enhancement) while also occupying the receptor to prevent the binding of the endogenous full agonist, acetylcholine. This can lead to a more stabilized and prolonged therapeutic window compared to full agonists.

Receptor Subtype Selectivity

This compound exhibits high selectivity for the α4β2 nAChR subtype over other nAChR subtypes, such as the α7 nAChR, and does not significantly activate muscle-type nAChRs or muscarinic receptors.[3] This selectivity is crucial for minimizing off-target effects and providing a more favorable safety profile.

Signaling Pathway

The activation of α4β2 nAChRs by this compound leads to the opening of the ligand-gated ion channel, resulting in an influx of cations (primarily Na⁺ and Ca²⁺). This influx depolarizes the neuron, leading to the modulation of various downstream signaling cascades and the release of several neurotransmitters, including acetylcholine, dopamine, norepinephrine, and serotonin.[4]

Figure 1: Simplified signaling pathway of this compound's action at the α4β2 nicotinic acetylcholine receptor.

Preclinical Pharmacology: A Summary of In Vitro and In Vivo Findings

The preclinical development of this compound provided a robust characterization of its pharmacological profile, demonstrating its potential as a cognitive enhancer.

In Vitro Characterization

-

Receptor Binding Affinity: this compound demonstrates high affinity for the α4β2 nAChR. Radioligand binding assays using rat brain cortex homogenates have shown a Ki value of approximately 26 nM.[3]

-

Functional Activity: As a partial agonist, this compound stimulates α4β2 receptor function but to a lesser degree than full agonists. This has been demonstrated in functional assays, such as agonist-induced ion flux or electrophysiological recordings in Xenopus oocytes expressing the receptor.

In Vivo Pharmacology

-

Neurotransmitter Release: In vivo microdialysis studies in rats have shown that systemic administration of this compound significantly increases the extracellular levels of several key neurotransmitters in the cerebral cortex.[4] A subcutaneous injection of this compound (3.6 µmol/kg) resulted in a 90% increase in acetylcholine, a 124% increase in norepinephrine, and a 131% increase in dopamine levels.[4] Serotonin levels were also elevated by 70%.[4] These effects on neurotransmitter release are believed to underlie the cognitive-enhancing properties of the compound.

-

Cognitive Enhancement in Animal Models: this compound has demonstrated efficacy in animal models of cognitive impairment. In studies utilizing the radial arm maze, a test of spatial learning and memory, this compound was shown to improve performance in rats.[5]

| Parameter | Value | Reference |

| Binding Affinity (Ki) | ||

| α4β2 nAChR (rat brain cortex) | 26 nM | [3] |

| In Vivo Neurotransmitter Release (Rat Cortex) | ||

| Acetylcholine Increase | 90% | [4] |

| Norepinephrine Increase | 124% | [4] |

| Dopamine Increase | 131% | [4] |

| Serotonin Increase | 70% | [4] |

Table 1: Summary of Key Preclinical Pharmacological Data for this compound.

Experimental Protocols: A Guide to the Methodologies

This section provides an overview of the key experimental protocols that were likely employed in the early-stage research of this compound. While the full, detailed protocols are found within the primary research articles, this guide outlines the fundamental steps and principles.

In Vitro Assays

This assay is used to determine the binding affinity (Ki) of this compound for the α4β2 nAChR.

-

Objective: To measure the ability of this compound to displace a known high-affinity radioligand from the α4β2 receptor.

-

Materials:

-

Protocol Overview:

-

Incubate the rat brain homogenate with a fixed concentration of the radioligand and varying concentrations of this compound.

-

After reaching equilibrium, separate the bound and free radioligand by rapid filtration through glass fiber filters.

-

Wash the filters to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

-

The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

-

Figure 2: Workflow for a competitive radioligand binding assay.

This technique is used to characterize the functional activity of this compound as a partial agonist at the α4β2 nAChR.

-

Objective: To measure the ion currents elicited by this compound in Xenopus oocytes expressing the α4β2 receptor.

-

Materials:

-

Xenopus laevis oocytes.

-

cRNA encoding the α4 and β2 subunits of the nAChR.

-

Two-electrode voltage clamp setup.

-

Perfusion system.

-

This compound solutions of varying concentrations.

-

-

Protocol Overview:

-

Inject Xenopus oocytes with the cRNA for the α4 and β2 subunits and incubate to allow for receptor expression.[8][9]

-

Place an oocyte in the recording chamber and impale it with two microelectrodes (one for voltage clamping and one for current recording).

-

Clamp the membrane potential at a holding potential (e.g., -70 mV).

-

Perfuse the oocyte with control solution, followed by solutions containing increasing concentrations of this compound.

-

Record the inward currents elicited by this compound at each concentration.

-

Plot the current response as a function of this compound concentration to determine the EC50 (concentration for half-maximal effect) and the maximal efficacy relative to a full agonist.

-

In Vivo Studies

This technique allows for the measurement of neurotransmitter levels in the brains of freely moving animals.

-

Objective: To determine the effect of this compound on the extracellular concentrations of neurotransmitters in specific brain regions.

-

Materials:

-

Adult male Sprague-Dawley rats.

-

Microdialysis probes.

-

Stereotaxic apparatus for probe implantation.

-

Perfusion pump.

-

Fraction collector.

-

High-performance liquid chromatography (HPLC) system with electrochemical detection.

-

-

Protocol Overview:

-

Surgically implant a microdialysis probe into the desired brain region (e.g., cerebral cortex) of an anesthetized rat.[4]

-

Allow the animal to recover from surgery.

-

On the day of the experiment, connect the probe to a perfusion pump and perfuse with artificial cerebrospinal fluid at a slow, constant flow rate.

-

Collect baseline dialysate samples.

-

Administer this compound (e.g., subcutaneously) and continue to collect dialysate samples at regular intervals.

-

Analyze the concentration of neurotransmitters in the dialysate samples using HPLC.

-

This behavioral test is used to assess spatial learning and memory in rodents.

-

Objective: To evaluate the effect of this compound on working and reference memory.

-

Materials:

-

Protocol Overview:

-

Habituate the rats to the maze and the food rewards.

-

Training Phase: Bait a subset of the arms with a food reward. The rat is placed in the central platform and allowed to explore the maze to find the rewards.

-

Testing Phase: Administer this compound or a vehicle control to the trained rats.

-

Place the rat in the center of the maze and record the sequence of arm entries.

-

Measure key parameters such as:

-

Working memory errors: Re-entry into an arm that has already been visited in the same trial.

-

Reference memory errors: Entry into an arm that is never baited.

-

Time to complete the task.

-

-

Development History and Clinical Trial Landscape

This compound was initially developed by R.J. Reynolds Tobacco Company (as RJR-2403) and later by Targacept (as TC-2403) for the treatment of Alzheimer's disease.[2] Despite promising preclinical data, the clinical development of this compound for neurodegenerative diseases did not progress to market authorization.

A search of the ClinicalTrials.gov database does not reveal any registered clinical trials for this compound (TC-2403) in Alzheimer's disease or other neurodegenerative conditions. This suggests that the clinical development program was likely terminated in the early phases, before the requirement for public registration of all trials. The reasons for the discontinuation have not been widely publicized but could be related to a lack of efficacy, adverse effects, or strategic business decisions.

Conclusion and Future Perspectives

This compound represents a significant effort in the exploration of nicotinic acetylcholine receptor agonists for the treatment of neurodegenerative diseases. Its high selectivity for the α4β2 subtype and its partial agonist activity provided a strong rationale for its development. The preclinical data demonstrated clear effects on neurotransmitter release and cognitive function in animal models.

Although the clinical development of this compound for neurodegenerative diseases was halted, the lessons learned from its early-stage research remain valuable. The compound serves as a key tool for understanding the role of the α4β2 nAChR in cognition and neurodegeneration. Future research in this area may focus on developing novel α4β2 partial agonists with improved pharmacokinetic profiles or exploring combination therapies that target multiple pathological pathways in neurodegenerative diseases. The in-depth understanding of the preclinical pharmacology of compounds like this compound is essential for guiding the next generation of drug discovery in this challenging therapeutic area.

References

- 1. Preclinical pharmacology, efficacy, and safety of varenicline in smoking cessation and clinical utility in high risk patients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. dcchemicals.com [dcchemicals.com]

- 4. A microdialysis study of the effects of the nicotinic agonist RJR-2403 on cortical release of acetylcholine and biogenic amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Validation of a radial maze test for assessing learning and memory in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Nicotinic receptor binding of [3H]cytisine, [3H]nicotine and [3H]methylcarbamylcholine in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. [3H]cytisine binding to nicotinic cholinergic receptors in brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Neuronal nicotinic acetylcholine receptors expressed in Xenopus oocytes have a pentameric quaternary structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Activation and blocking of neuronal nicotinic acetylcholine receptor reconstituted in Xenopus oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. maze.conductscience.com [maze.conductscience.com]

- 11. Cholinergic mediation of spatial memory in the preweanling rat: application of the radial arm maze paradigm - PubMed [pubmed.ncbi.nlm.nih.gov]

The Investigational Saga of Rivanicline (TC-2403): A Neuronal Nicotinic Receptor Agonist's Journey

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Genesis of a CNS-Selective Nicotinic Agonist

Rivanicline, also known by its developmental codes TC-2403 and RJR-2403, is a selective partial agonist of the α4β2 nicotinic acetylcholine receptor (nAChR)[1][2]. Initially developed from the research legacy of the R.J. Reynolds Tobacco Company and later pursued by Targacept, this compound emerged as a promising therapeutic candidate for neurological and inflammatory disorders. Its journey through preclinical and clinical development offers valuable insights into the complexities of targeting the nicotinic cholinergic system. This guide provides a comprehensive technical overview of the investigational history of this compound, from its molecular mechanism to its exploration in clinical trials for Alzheimer's disease and ulcerative colitis.

Preclinical Profile: A Tale of Selectivity and Pro-Cognitive Potential

The preclinical development of this compound established a strong foundation for its therapeutic hypotheses, showcasing its unique pharmacological profile compared to nicotine.

Pharmacodynamics: Unraveling the Mechanism of Action

This compound's primary mechanism of action is its selective partial agonism at the α4β2 subtype of neuronal nAChRs[1][2]. This means it binds to and activates these receptors but elicits a submaximal response compared to the endogenous neurotransmitter acetylcholine or a full agonist like nicotine. This partial agonism is a key feature, as it allows this compound to act as a functional antagonist in the presence of a full agonist, potentially mitigating overstimulation of the cholinergic system.

In vitro characterization demonstrated this compound's high affinity for rat brain cortex nAChRs, with a Ki of 26 nM[3]. Functional studies revealed its potency in activating rat thalamic synaptosomes, comparable to nicotine, but with significantly lower potency in inducing dopamine release[4]. This nuanced activity suggested a potential for therapeutic benefit with a reduced side-effect profile.

A significant aspect of this compound's preclinical profile was its central nervous system (CNS) selectivity. It showed a higher potency for CNS nAChR subtypes compared to peripheral muscle and ganglionic nAChRs[4][5]. This selectivity translated to a more favorable safety profile in animal models, with markedly reduced cardiovascular effects (10-fold less potent in increasing heart rate and 20-fold less potent in increasing blood pressure) and other peripheral effects compared to nicotine[5].

Furthermore, preclinical studies highlighted this compound's ability to modulate multiple neurotransmitter systems. In vivo microdialysis studies in rats demonstrated that systemic administration of this compound led to increased extracellular levels of:

-

Acetylcholine (ACh): A 90% increase in cortical levels, persisting for up to 90 minutes[6].

-

Norepinephrine (NE): A 124% increase above basal values[6].

-

Dopamine (DA): A 131% increase above basal values[6].

-

Serotonin (5-HT): A 70% increase above baseline[6].

This broad-spectrum neuromodulatory effect underpinned the rationale for its investigation in cognitive disorders like Alzheimer's disease.

Pro-Cognitive Effects in Animal Models

The potential of this compound as a cognitive enhancer was demonstrated in various preclinical models. It was shown to reverse scopolamine-induced amnesia in a passive avoidance paradigm and improve both working and reference memory in rats with brain lesions[5][7]. These pro-cognitive effects provided a strong rationale for its clinical investigation in Alzheimer's disease, a condition characterized by cholinergic deficits[5].

Pharmacokinetics and Toxicology: An Incomplete Picture

Detailed public information on the absorption, distribution, metabolism, and excretion (ADME) and comprehensive toxicology of this compound is limited. Much of the publicly available data on α4β2 nAChR partial agonists focuses on varenicline[8][9][10]. For this compound, preclinical studies in mice indicated that it was less potent than nicotine in inducing physiological changes such as decreased body temperature and respiration[5][7]. While a prospectus from Targacept mentioned a clinical trial for ulcerative colitis where some patients experienced elevated liver enzymes, a comprehensive preclinical toxicology package is not publicly available.

Clinical Development: A Journey with Undisclosed Endings

This compound's clinical development program explored its therapeutic potential in two distinct and challenging indications: Alzheimer's disease and ulcerative colitis. However, the public record of these clinical trials is sparse, with detailed results remaining largely undisclosed.

Alzheimer's Disease: Targeting the Cholinergic Deficit

The "cholinergic hypothesis" of Alzheimer's disease posits that a decline in acetylcholine levels contributes significantly to the cognitive and memory deficits observed in patients. As a selective α4β2 nAChR partial agonist with demonstrated pro-cognitive effects in preclinical models, this compound was a logical candidate for treating this devastating neurodegenerative disease[1][2][5].

Despite its promising preclinical profile, the outcomes of this compound's clinical trials in Alzheimer's disease have not been made publicly available. The landscape of Alzheimer's drug development is fraught with challenges, with numerous promising candidates failing in late-stage trials[11][12][13][14]. The lack of published positive data for this compound in this indication suggests that it likely did not meet its primary endpoints for efficacy.

Ulcerative Colitis: An Anti-Inflammatory Avenue

A secondary and distinct therapeutic application for this compound emerged from the discovery of its anti-inflammatory properties. This compound was found to inhibit the production of Interleukin-8 (IL-8), a pro-inflammatory chemokine that plays a role in the pathogenesis of ulcerative colitis[1][2].

This compound entered clinical trials for the treatment of ulcerative colitis. However, a prospectus filed by Targacept revealed a significant safety concern. In a clinical trial for ulcerative colitis, some participants experienced elevations in liver enzymes exceeding three times the upper limit of normal. These patients were withdrawn from the trial, and their liver enzyme levels subsequently returned to normal. Although it was a double-blind trial, and it was unknown if the affected patients received this compound or a placebo, this adverse event likely posed a significant hurdle to the continued development of this compound for this indication. While data was reportedly presented at Digestive Disease Week in 2004, the specific results of the ulcerative colitis clinical program remain largely unpublished[15].

Summary of Preclinical Data

| Parameter | Finding | Source(s) |